molecular formula C21H22N2O6S B2577008 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 3,4,5-trimethoxybenzoate CAS No. 1396765-39-1

1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 3,4,5-trimethoxybenzoate

Cat. No.: B2577008
CAS No.: 1396765-39-1
M. Wt: 430.48
InChI Key: BDCAZYANYSQWFH-UHFFFAOYSA-N
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Description

This novel chemical entity, 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 3,4,5-trimethoxybenzoate, is a synthetic hybrid compound designed for advanced pharmaceutical and oncological research. Its molecular architecture incorporates two privileged pharmacophores: a 4-methoxybenzothiazole scaffold and a 3,4,5-trimethoxybenzoate ester. The benzothiazole core is a moiety of significant interest in medicinal chemistry, with a well-documented history of diverse biological activities . Specifically, 2-aryl-substituted benzothiazole derivatives have demonstrated exquisitely potent and selective anti-proliferative activity against a range of human cancer cell lines, making them a primary focus in the investigation of new anticancer agents . The 3,4,5-trimethoxybenzoate component is a common feature in tubulin-binding agents and other bioactive molecules, further enhancing the compound's potential for multi-targeted research applications. The primary research value of this reagent lies in its potential as a lead structure for investigating antitumor mechanisms and developing new therapeutic strategies. Researchers can utilize this compound to explore structure-activity relationships, cellular uptake, and selective growth inhibition properties inherent to the benzothiazole class . Its design suggests potential for unique biological interactions, stimulating research interest in its mechanism of action, which may involve selective metabolic susceptibility or modulation of specific cellular pathways in experimental models. This product is intended For Research Use Only and is strictly for use in laboratory research. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O6S/c1-25-14-6-5-7-17-18(14)22-21(30-17)23-10-13(11-23)29-20(24)12-8-15(26-2)19(28-4)16(9-12)27-3/h5-9,13H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCAZYANYSQWFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs sharing the 3,4,5-trimethoxybenzoate core or heterocyclic motifs. Key differences in substituents and biological activities are summarized below:

Table 1: Structural and Functional Comparison

Compound Name/ID Core Structure Key Substituents Biological Activity/Data Source
Target Compound 3,4,5-Trimethoxybenzoate Azetidin-3-yl, 4-methoxybenzothiazole Antiproliferative (hypothesized) N/A
BTA () 3,4,5-Trimethoxyphenyl acetamide Benzothiazole, trifluoromethyl pIC50 = 7.8 (CK-1δ inhibition)
Compound 71 () 3,4,5-Trimethoxybenzoate Benzotriazole Moderate antiproliferative activity
TMB-8 () 3,4,5-Trimethoxybenzoate 8-(diethylamino)octyl chain Calcium channel modulation
Butyl 3,4,5-trimethoxybenzoate () 3,4,5-Trimethoxybenzoate Butyl ester 2.3× potency vs. reference drug
Combretastatin Analogs () Trimethoxyphenyl-linked oxazolone/combretastatin Oxazolone, hydrazide derivatives Tubulin inhibition (preclinical)

Impact of Heterocyclic Moieties

  • Benzothiazole vs. Benzotriazole (BTA vs. Compound 71): The target compound’s 4-methoxybenzothiazole group may enhance binding affinity compared to benzotriazole derivatives. Compound 71 (benzotriazole-linked) showed only moderate antiproliferative activity, whereas benzothiazole-containing BTA exhibited high CK-1δ inhibition (pIC50 = 7.8) . The electron-rich benzothiazole likely improves π-π stacking or hydrogen-bonding interactions with target proteins.
  • Azetidine vs. Alkyl Chains (Target Compound vs. TMB-8): TMB-8’s long alkyl chain facilitates membrane permeability but may reduce target specificity.

Ester Group Modifications

  • Azetidin-3-yl Ester vs. Linear Alkyl Esters (Target Compound vs. Butyl/Isopentyl Esters): Butyl and isopentyl esters () showed potency variations dependent on chain length, with isopentyl (compound 6) being slightly more active than butyl (compound 5). The azetidin-3-yl group, a four-membered ring, combines steric bulk with restricted rotation, which may enhance binding entropy compared to flexible alkyl chains .

Trimethoxybenzoate Derivatives in Anticancer Research

  • Combretastatin Analogs (): These derivatives often target tubulin polymerization. While the target compound’s benzothiazole-azetidine system differs from combretastatin’s stilbene core, both exploit the 3,4,5-trimethoxy motif for hydrophobic interactions with tubulin’s colchicine-binding site .
  • Naphthalene Derivatives (): Compound 11 (2-methylnaphthalene ester) demonstrated higher cytotoxicity than diphenyl analogs, suggesting fused aromatic systems enhance activity. The target compound’s benzothiazole may mimic this effect through planar aromatic interactions .

Biological Activity

1-(4-Methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 3,4,5-trimethoxybenzoate is a complex organic compound that integrates a benzothiazole moiety with an azetidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C22H20N6O5SC_{22}H_{20}N_{6}O_{5}S, with a molecular weight of approximately 496.6 g/mol. The structure features multiple functional groups, including methoxy and benzothiazole moieties, which enhance its reactivity and biological activity.

Property Value
Molecular FormulaC22H20N6O5SC_{22}H_{20}N_{6}O_{5}S
Molecular Weight496.6 g/mol
IUPAC Name1-(4-Methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 3,4,5-trimethoxybenzoate
InChI KeyIIIVUDODHADGCY-UHFFFAOYSA-N

Biological Activity

Research indicates that compounds similar to 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl derivatives exhibit significant biological activities. These include:

  • Anticancer Activity : Studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines. For instance, the trimethoxybenzoyl moiety has been linked to antiproliferative effects against melanoma cells by disrupting the folate cycle through inhibition of dihydrofolate reductase .
  • Antimicrobial Properties : Benzothiazole derivatives are known for their antibacterial and antifungal activities. They can interact with bacterial enzymes or disrupt cell membranes .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. For example:

  • Dihydrofolate Reductase Inhibition : Compounds containing the trimethoxybenzoyl group have been shown to bind efficiently to human dihydrofolate reductase, leading to downregulation of folate cycle gene expression in cancer cells .
  • Enzyme Interaction : The benzothiazole moiety may facilitate interactions with various enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases like cancer .

Case Studies and Research Findings

Several studies have explored the biological activity of benzothiazole derivatives:

  • Antiproliferative Effects : A study demonstrated that a related compound exhibited significant antiproliferative activity against melanoma cells through the disruption of the folate cycle .
  • Structure-Activity Relationship (SAR) : Research into the SAR of benzothiazole derivatives has revealed that modifications in substituents can significantly alter their biological profiles, enhancing their potential as therapeutic agents .

Q & A

Basic: What synthetic methodologies are reported for the preparation of 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 3,4,5-trimethoxybenzoate?

Answer:
The synthesis involves multi-step reactions, often starting with functionalized benzothiazole and azetidine precursors. Key steps include:

  • Azetidine Ring Formation : Cyclization of β-lactam precursors using reagents like Tebbe reagent (for olefination) or coupling reactions with acyl chlorides (e.g., 3,4,5-trimethoxybenzoyl chloride) .
  • Benzothiazole Coupling : Condensation of 4-methoxy-1,3-benzothiazol-2-amine with azetidinone intermediates under acidic or basic conditions .
  • Esterification : Reacting the azetidine alcohol with 3,4,5-trimethoxybenzoyl chloride in the presence of a base (e.g., pyridine) and a catalyst (e.g., DMAP) in THF .
    Validation : Purity is confirmed via HPLC (>95%) and structural elucidation via 1H^1H/13C^{13}C-NMR and HRMS .

Basic: How is the crystal structure of this compound resolved, and what software tools are recommended?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Methodological steps include:

  • Data Collection : Use a diffractometer (e.g., Bruker D8 QUEST) with Mo-Kα radiation (λ = 0.71073 Å) .
  • Structure Solution : Employ SHELXS/SHELXD for phase determination via direct methods .
  • Refinement : Iterative refinement using SHELXL, accounting for anisotropic displacement parameters and hydrogen bonding .
    Tools : WinGX and ORTEP for Windows are recommended for visualization and geometry analysis .

Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., gastrointestinal motility modulation vs. opioid receptor agonism)?

Answer:
Contradictions may arise from assay design or metabolite interference. Strategies include:

  • Mechanistic Profiling :
    • Receptor Binding Assays : Use radioligand displacement (e.g., 3H^3H-naloxone for opioid receptors) to confirm direct agonism .
    • Functional Assays : Measure cAMP inhibition in CHO-K1 cells transfected with μ-opioid receptors .
  • Metabolite Screening : Identify active metabolites via LC-MS/MS and test their activity in isolated tissue models (e.g., guinea pig ileum) .
  • Dose-Response Studies : Establish concentration-dependent effects to differentiate primary (opioid) vs. secondary (spasmolytic) mechanisms .

Advanced: What experimental designs are optimal for studying this compound’s effects on gastrointestinal (GI) motility?

Answer:
In Vivo Models :

  • Rodent Motility Assays : Administer compound (1–10 mg/kg, oral) and measure charcoal transit time in mice .
  • Telemetric Monitoring : Implant pressure sensors in rat colon to quantify hyper/hypokinetic responses .
    In Vitro Models :
  • Isolated Organ Baths : Use rabbit jejunum strips to assess spasmolytic activity against KCl-induced contractions .
  • Calcium Imaging : Track intracellular Ca2+^{2+} flux in enteroendocrine cells (e.g., STC-1 line) to probe secretory effects .
    Controls : Include atropine (muscarinic antagonist) and naloxone (opioid antagonist) to isolate mechanisms .

Advanced: How can crystallization challenges (e.g., low yield of stable salts) be addressed during formulation studies?

Answer:
Salt Screening :

  • Counterion Selection : Test aromatic sulfonic acids (e.g., 4-methylcoumarin-7-sulfate) for improved stability via ion-exchange resins (e.g., IR-120) .
  • Co-Crystallization : Explore co-formers (e.g., succinic acid) using solvent-drop grinding in ethanol/water mixtures .
    Crystallization Optimization :
  • Temperature Gradients : Slow cooling from 60°C to 4°C in ethyl acetate/hexane (1:3) enhances crystal growth .
  • Seeding : Introduce microcrystalline seeds during nucleation to control polymorphism .

Advanced: What analytical strategies validate the compound’s stability under physiological conditions?

Answer:

  • Forced Degradation Studies :
    • Acidic/Base Hydrolysis : Incubate in 0.1M HCl/NaOH (37°C, 24h) and monitor degradation via UPLC-PDA .
    • Oxidative Stress : Expose to 3% H2_2O2_2 and quantify oxidation products (e.g., sulfoxide derivatives) via HRMS .
  • Plasma Stability : Incubate with rat plasma (37°C, 1h), precipitate proteins with acetonitrile, and analyze supernatant via LC-MS/MS .

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